1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cyclohexylpiperidine-4-carboxamide
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Overview
Description
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOHEXYL-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antiviral, analgesic, antiproliferative, and antimicrobial properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of benzofuro[3,2-d]pyrimidine derivatives typically involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or potassium carbonate (K2CO3) . The iminophosphorane can also react directly with excess carbon disulfide, followed by n-propylamine, and further reaction with alkyl halides or halogenated aliphatic esters in the presence of anhydrous K2CO3 to produce the corresponding 2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones .
Chemical Reactions Analysis
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOHEXYL-4-PIPERIDINECARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Addition: Addition reactions can occur with reagents like hydrogen bromide (HBr) or hydrogen chloride (HCl).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOHEXYL-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOHEXYL-4-PIPERIDINECARBOXAMIDE involves the inhibition of protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can effectively reduce the proliferation of cancer cells and alleviate pain associated with cancer .
Comparison with Similar Compounds
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOHEXYL-4-PIPERIDINECARBOXAMIDE is unique due to its dual anticancer and analgesic properties. Similar compounds include:
2-alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones: These compounds also exhibit anticancer and analgesic properties.
1-aryl-2-alkylthio-benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-ones: These derivatives have been studied for their potential as anticancer agents.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their anticancer activity through the inhibition of protein kinases.
Properties
Molecular Formula |
C22H26N4O2 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cyclohexylpiperidine-4-carboxamide |
InChI |
InChI=1S/C22H26N4O2/c27-22(25-16-6-2-1-3-7-16)15-10-12-26(13-11-15)21-20-19(23-14-24-21)17-8-4-5-9-18(17)28-20/h4-5,8-9,14-16H,1-3,6-7,10-13H2,(H,25,27) |
InChI Key |
FCUIDHXRXGRXDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Origin of Product |
United States |
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